SQA1

CCR6 antagonism Chemotaxis inhibition Allosteric modulation

SQA1 is the only dual allosteric antagonist of CCR6 and CXCR2, binding an intracellular pocket that overlaps the G protein site. Essential for studying chemokine crosstalk in inflammatory models without confounding variables of combined single-target agents. Cryo-EM validated reference compound for squaramide SAR and multi-site modulation.

Molecular Formula C22H26N4O5
Molecular Weight 426.5 g/mol
Cat. No. B12366892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSQA1
Molecular FormulaC22H26N4O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=C(C(=NC=C3)C(=O)N(C)C)O
InChIInChI=1S/C22H26N4O5/c1-6-13(15-9-12(10-31-15)11(2)3)24-16-17(21(29)20(16)28)25-14-7-8-23-18(19(14)27)22(30)26(4)5/h7-11,13,24,27H,6H2,1-5H3,(H,23,25)/t13-/m1/s1
InChIKeyJSZQMZJVSCVDMA-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SQA1 (4-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-N,N-dimethyl-3-hydroxy-pyridine-2-carboxamide): Product Overview and Procurement Context


SQA1 is a squaramide derivative that functions as a dual allosteric antagonist of the chemokine receptors CCR6 and CXCR2 [1]. It binds to an intracellular pocket that overlaps with the G protein binding site, stabilizing the receptor in an inactive conformation [1]. Initially discovered as a CXCR2 inhibitor, SQA1 was subsequently found to also inhibit CCR6, making it a valuable tool for investigating chemokine receptor crosstalk and for applications where simultaneous blockade of both receptors is desired [1]. The compound is primarily used as a research tool to study chemokine-mediated signaling in inflammatory and autoimmune disease models.

Why CCR6 Antagonists Are Not Interchangeable: The Critical Importance of SQA1's Distinct Pharmacological Profile


CCR6 antagonists exhibit significant structural and pharmacological heterogeneity that precludes simple substitution. SQA1 binds to an intracellular allosteric pocket distinct from the extracellular binding site occupied by oxomorpholine (OXM) analogues like OXM1 and OXM2 [1]. This difference in binding location results in divergent functional consequences: OXM analogues are highly selective for CCR6, while SQA1 displays dual antagonism against both CCR6 and CXCR2 [2]. Furthermore, the squaramide chemotype presents unique challenges in selectivity optimization; early squaramide leads potently inhibited both CCR6 and CXCR2, requiring extensive medicinal chemistry efforts to achieve CCR6 selectivity as exemplified by PF-07054894 [3]. Substituting SQA1 with a selective CCR6 antagonist would fundamentally alter the experimental system by eliminating CXCR2 blockade, while replacement with a CXCR2-selective antagonist like SCH 563705 would abolish CCR6 inhibition entirely. The quantitative evidence below demonstrates why SQA1's unique dual-target profile cannot be replicated by alternative compounds.

Quantitative Differentiation of SQA1: Head-to-Head Comparisons with CCR6 and CXCR2 Antagonists


CCR6 Antagonist Potency: SQA1 Demonstrates Comparable Activity to Selective OXM Analogues in Primary Human T-Cell Chemotaxis Assays

In direct head-to-head comparison using CCL20-mediated chemotaxis of primary human CCR6+ T cells, SQA1 (pIC50 = 6.7 ± 0.8) exhibited CCR6 antagonist potency comparable to the highly selective OXM analogues OXM1 (pIC50 = 6.8 ± 0.2) and OXM2 (pIC50 = 6.78 ± 0.11) [1]. The differences in mean pIC50 values are less than 0.1 log units, corresponding to IC50 values of approximately 200 nM for SQA1, 158 nM for OXM1, and 166 nM for OXM2, indicating functionally equivalent inhibition of CCR6-mediated chemotaxis despite distinct binding sites .

CCR6 antagonism Chemotaxis inhibition Allosteric modulation T-cell migration

Dual CCR6/CXCR2 Antagonism: SQA1 Provides Simultaneous Blockade Unavailable with Selective CCR6 or CXCR2 Antagonists

SQA1 is a dual antagonist of both CCR6 and CXCR2, a property not shared by selective CCR6 antagonists (OXM1, OXM2, PF-07054894) or selective CXCR2 antagonists (SCH 563705) [1]. SQA1 binds to CCR6 with a KD of 250 ± 22 nM as determined by [3H]-SQA1 saturation binding [2]. While quantitative IC50 data for SQA1's CXCR2 inhibition is not available in the primary literature, the compound was originally discovered as a CXCR2 inhibitor and is consistently reported to inhibit both receptors [1]. In contrast, OXM1 and OXM2 are highly selective CCR6 antagonists with no reported CXCR2 activity, and PF-07054894 was specifically optimized for high CXCR2 selectivity (≥100-fold) [3].

Dual receptor antagonism CCR6 CXCR2 Chemokine receptor crosstalk Polypharmacology

Intracellular Binding Site Distinct from Extracellular Allosteric Antagonists Enables Ternary Complex Formation with OXM Analogues

Cryo-EM structures of CCR6 in ternary complexes with SQA1 and OXM analogues (CCR6/SQA1/OXM1 at 3.3 Å and CCR6/SQA1/OXM2 at 3.0 Å) reveal that SQA1 binds to an intracellular pocket overlapping with the G protein binding site, while OXM1 and OXM2 occupy a distinct extracellular allosteric pocket [1]. This structural evidence confirms that SQA1 and OXM analogues can bind simultaneously without mutual interference, enabling additive receptor stabilization [1]. In contrast, co-incubation with two different OXM molecules did not produce additive stabilization, demonstrating that SQA1's intracellular binding site is uniquely compatible with extracellular antagonists [1].

Allosteric binding site Intracellular pocket Ternary complex GPCR structure Cryo-EM

SQA1 Serves as the Founding Squaramide Scaffold for CCR6 Antagonist Optimization, Providing Baseline Reference for Structure-Activity Relationship Studies

SQA1 represents the original squaramide scaffold from which subsequent CCR6 antagonists were derived. The OXM series (OXM1, OXM2) was discovered via ligand-based virtual screening using SQA1 as the seed compound, and PF-07054894 emerged from optimization of a high-throughput screening hit sharing the squaramide core [1][2]. In the optimization of PF-07054894, lead compounds showed potent inhibition of both CCR6 and CXCR2, similar to SQA1's dual profile, requiring identification of a 'magic methyl for selectivity' to achieve CCR6 selectivity [2]. SQA1's dual CCR6/CXCR2 activity thus represents the baseline pharmacological profile of the squaramide chemotype before selectivity engineering.

Squaramide chemotype Structure-activity relationship Lead optimization Medicinal chemistry

Optimal Research Applications for SQA1 Based on Quantitative Evidence of Differentiation


Investigating Chemokine Receptor Crosstalk in Inflammatory Disease Models

SQA1's dual CCR6/CXCR2 antagonism makes it uniquely suited for studies examining the interplay between these two chemokine receptors in complex inflammatory environments. In disease states such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, both CCR6-expressing Th17 cells and CXCR2-expressing neutrophils contribute to pathogenesis. SQA1 enables simultaneous pharmacological blockade of both pathways without the confounding variables introduced by combining two separate antagonists (e.g., differential pharmacokinetics, potential drug-drug interactions). The compound's equivalent CCR6 potency to selective OXM analogues (pIC50 ≈ 6.7-6.8) [1] combined with confirmed CXCR2 inhibitory activity provides a simplified experimental system for assessing the therapeutic potential of dual receptor blockade.

Structural Biology Studies of GPCR Allosteric Modulation and Ternary Complex Formation

The cryo-EM structures of CCR6 in ternary complexes with SQA1 and OXM analogues (CCR6/SQA1/OXM1 at 3.3 Å; CCR6/SQA1/OXM2 at 3.0 Å) [1] establish SQA1 as a critical tool for structural investigations of multi-site allosteric modulation. SQA1's intracellular binding site, which overlaps with the G protein binding pocket and involves key residues D822.40, S792.37, T812.39, R1433.50, and K3228.49 [1], provides a reference point for studying class A GPCR intracellular allostery. The ability to form stable ternary complexes with extracellular antagonists enables researchers to capture receptor states not accessible with single-site ligands, facilitating studies of allosteric communication pathways and conformational dynamics.

Medicinal Chemistry Benchmarking for Squaramide-Based Chemokine Receptor Ligand Optimization

As the founding member of the squaramide class of CCR6 antagonists, SQA1 serves as an essential reference compound for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties. The compound's binding affinity (KD = 250 nM for CCR6) [1] and dual CCR6/CXCR2 profile represent the baseline from which selectivity improvements are measured. For example, PF-07054894 achieved ≥100-fold selectivity for CCR6 over CXCR2 through identification of a methyl substituent-dependent selectivity switch [2]. SQA1 provides the appropriate comparator for quantifying selectivity gains and for validating that novel squaramide derivatives maintain the core pharmacological activity of the chemotype.

Functional Assays Requiring Additive CCR6 Blockade via Distinct Allosteric Mechanisms

SQA1's compatibility with extracellular CCR6 antagonists enables experimental designs requiring enhanced or tunable receptor inhibition. Thermal shift assays demonstrate that SQA1 and OXM analogues produce additive stabilization of CCR6, whereas combinations of different OXM molecules do not [1]. This additive effect stems from their occupancy of distinct, non-overlapping allosteric pockets. Researchers can leverage this property to achieve greater degrees of CCR6 blockade than possible with either antagonist alone, or to probe the functional consequences of simultaneously targeting both the intracellular G protein site and the extracellular activation network.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SQA1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.